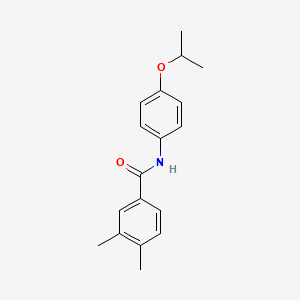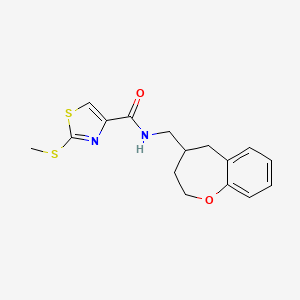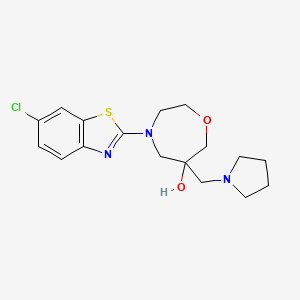
4'-(cyclopropylmethoxy)-N,N-dimethylbiphenyl-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- 4'-(cyclopropylmethoxy)-N,N-dimethylbiphenyl-2-carboxamide is a chemical compound whose detailed synthesis, molecular structure, and properties are of significant interest in various scientific fields.
Synthesis Analysis
- Synthesis processes of similar compounds often involve multi-step reactions, including condensation, cyclization, and various other organic reactions (Lu et al., 2021). For example, 1-(3-amino-4-morpholino-1H-indazole-1-carbonyl)-N-(4-methoxyphenyl)cyclopropane-1-carboxamide was synthesized using such processes, indicating the complexity involved in the synthesis of structurally similar compounds.
Molecular Structure Analysis
- The molecular structure of such compounds is often elucidated through techniques like X-ray crystallography, as demonstrated in studies of related cyclopropanecarboxamide derivatives (Pokhodylo et al., 2020).
Chemical Reactions and Properties
- Compounds with cyclopropyl groups are known to exhibit unique chemical reactions due to the strain in the cyclopropane ring. They often participate in reactions like ring-opening or substitution, depending on the substituents and reaction conditions.
Physical Properties Analysis
- The physical properties, including melting point, solubility, and crystalline structure, are crucial for understanding the applications and handling of these compounds. Crystallographic studies provide insights into these properties (Yan & Liu, 2007).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The research on derivatives related to 4'-(cyclopropylmethoxy)-N,N-dimethylbiphenyl-2-carboxamide focuses on their synthesis and potential applications in various fields, including agriculture and materials science. One study involves the synthesis of carboxamide derivatives of (±)-cis-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic acid (permethrin acid) and their evaluation against mosquito larvae, highlighting their potential use in pest control (Taylor, Hall, & Vedres, 1998). Another research direction includes the development of novel polyamides and poly(amide-imide)s derived from specific diamines, showcasing their potential in creating advanced materials with high thermal stability and good solubility in polar solvents (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Catalysis and Organic Synthesis
Research in organometallic chemistry explores the structure-activity relationships of group 4 biaryl amidate complexes in catalytic processes such as hydroamination/cyclization of aminoalkenes (Gott, Clarke, Clarkson, & Scott, 2007). This area of study opens up possibilities for synthesizing complex organic molecules with high precision and efficiency, which could be beneficial in pharmaceutical synthesis and material science.
Environmental and Health Monitoring
The analysis and monitoring of environmental and biological samples for residues of synthetic pyrethroids, which are related to the chemical structure , are critical for assessing exposure and potential health risks. Techniques for detecting pyrethroid metabolites in human urine are developed to understand the exposure levels in individuals, especially those in occupations such as pest control (Arrebola, Martínez-Vidal, Fernandez-Gutiérrez, & Akhtar, 1999).
Material Science and Polymer Chemistry
The development of new materials, such as electrochromic and electrofluorescent polymers containing specific carboxamide derivatives, showcases the potential application in smart materials and devices. These materials could be used in displays, sensors, and other electronic applications due to their reversible electrochromic properties and high stability (Sun, Meng, Chao, Zhou, Du, Wang, Zhao, Zhou, & Chen, 2016).
Propriétés
IUPAC Name |
2-[4-(cyclopropylmethoxy)phenyl]-N,N-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-20(2)19(21)18-6-4-3-5-17(18)15-9-11-16(12-10-15)22-13-14-7-8-14/h3-6,9-12,14H,7-8,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCMXCFCIFGDBCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC=C1C2=CC=C(C=C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(1,3-benzodioxol-5-ylmethylene)-3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5521814.png)

![2-furyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5521831.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)ethyl]-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5521833.png)
![1-[3-(3-hydroxy-3-methylbutyl)benzoyl]-3-azetidinol](/img/structure/B5521836.png)

![N-methyl-2-propyl-N-[1-(1,3-thiazol-5-yl)ethyl]-1,3-thiazole-4-carboxamide](/img/structure/B5521848.png)

![3,4-dimethyl-N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}benzenesulfonamide](/img/structure/B5521858.png)
![5-butyl-1-(3-chlorophenyl)-4-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2-piperazinone](/img/structure/B5521873.png)
![3-fluoro-N'-[(5-nitro-2-furyl)methylene]benzohydrazide](/img/structure/B5521880.png)
![N-(2-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521907.png)
![1-(5-{1-[(3-fluorophenoxy)acetyl]piperidin-3-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5521913.png)
